molecular formula C14H16O2 B14323458 3-Benzoyl-3-methylcyclohexan-1-one CAS No. 106697-31-8

3-Benzoyl-3-methylcyclohexan-1-one

Cat. No.: B14323458
CAS No.: 106697-31-8
M. Wt: 216.27 g/mol
InChI Key: AARDFOVXUOJIQZ-UHFFFAOYSA-N
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Description

3-Benzoyl-3-methylcyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It is characterized by a benzoyl group attached to the third carbon of a cyclohexanone ring, with a methyl group also attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-3-methylcyclohexan-1-one typically involves the Friedel-Crafts acylation of 3-methylcyclohexanone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-3-methylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzoyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Friedel-Crafts acylation using benzoyl chloride and AlCl3.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: 3-Benzoyl-3-methylcyclohexanol.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

3-Benzoyl-3-methylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Benzoyl-3-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The compound’s effects are mediated through its influence on cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methylcyclohexanone: Lacks the benzoyl group, making it less reactive in electrophilic substitution reactions.

    Benzoylcyclohexane: Lacks the methyl group, resulting in different steric and electronic properties.

Uniqueness

3-Benzoyl-3-methylcyclohexan-1-one is unique due to the presence of both benzoyl and methyl groups on the cyclohexanone ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

106697-31-8

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

3-benzoyl-3-methylcyclohexan-1-one

InChI

InChI=1S/C14H16O2/c1-14(9-5-8-12(15)10-14)13(16)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3

InChI Key

AARDFOVXUOJIQZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(=O)C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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